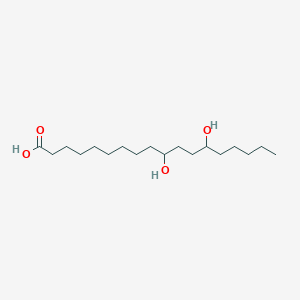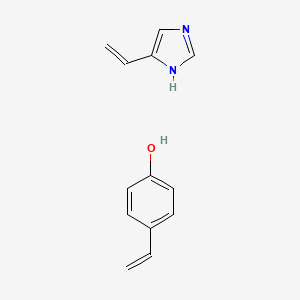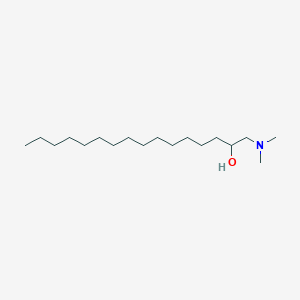
2-Benzyl-5-methylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a pyrazolidinone ring substituted with a benzyl group at the 2-position and a methyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methylpyrazolidin-3-one typically involves the reaction of 5-methylpyrazolidin-3-one with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrazolidinone ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, while bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .
化学反応の分析
Types of Reactions
2-Benzyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of various substituted pyrazolidinones depending on the substituent introduced.
科学的研究の応用
2-Benzyl-5-methylpyrazolidin-3-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Benzyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
5-Methylpyrazolidin-3-one: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
2-Benzylpyrazolidin-3-one: Similar structure but without the methyl group at the 5-position, which may affect its reactivity and biological activity.
2-Benzyl-5-phenylpyrazolidin-3-one: Contains a phenyl group instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
2-Benzyl-5-methylpyrazolidin-3-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
25292-25-5 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
2-benzyl-5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChIキー |
HSKUWSWRUKOTLQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



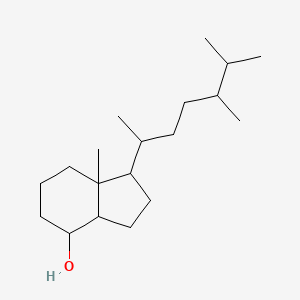

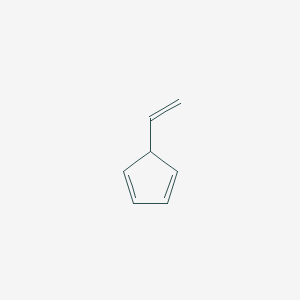
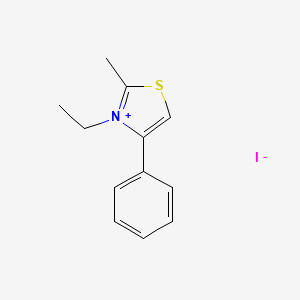
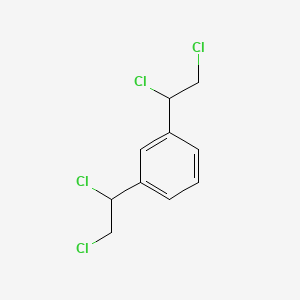

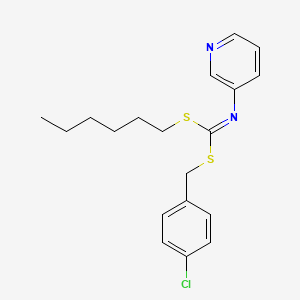
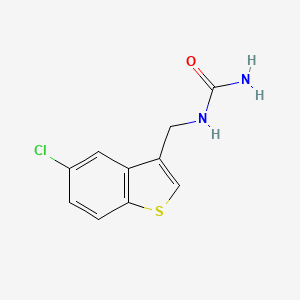
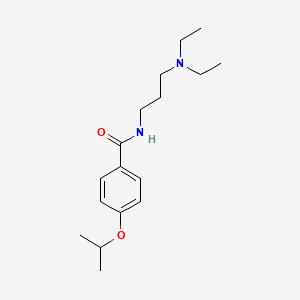
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
